2-(3,4-dimethoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide
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Overview
Description
2-(3,4-Dimethoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide typically involves multiple steps, starting with the preparation of the core structures. The triazolo[4,3-a]pyridine moiety can be synthesized via oxidative C(sp3)–H functionalization of methyl-azaheteroarenes in the presence of I2–DMSO . This method allows for the formation of triazolo[4,3-a]pyridine-quinoline linked diheterocycles with good functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain atoms or groups within the compound with others, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine (I2) and dimethyl sulfoxide (DMSO) for oxidative functionalization . Catalysts such as copper (Cu) can be used for direct C–H (hetero)arylation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative functionalization can lead to the formation of triazolo[4,3-a]pyridine-quinoline linked diheterocycles .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s potential as a DNA intercalator makes it a candidate for anticancer research.
Material Science: Its ability to form deep-blue-emitting luminophores makes it useful in the development of new materials for optoelectronic devices.
Biological Research: The compound’s interactions with biological molecules can be studied to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule and potentially leading to cell death . This makes it a promising candidate for anticancer therapies. The compound’s interactions with specific molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: These compounds also exhibit DNA intercalation activities and have been studied for their anticancer properties.
Triazolo[1,5-a]pyridine Derivatives: These compounds are used in the development of new materials for optoelectronic devices and have similar structural features.
Uniqueness
2-(3,4-Dimethoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H26N4O3 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide |
InChI |
InChI=1S/C21H26N4O3/c1-14(2)11-16(21-24-23-19-7-5-6-10-25(19)21)22-20(26)13-15-8-9-17(27-3)18(12-15)28-4/h5-10,12,14,16H,11,13H2,1-4H3,(H,22,26) |
InChI Key |
YRTIVVOKOZKOEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=NN=C2N1C=CC=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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